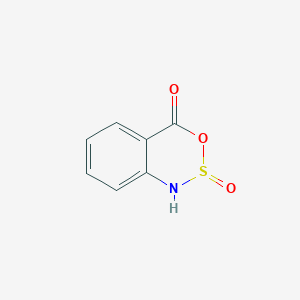
Versiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Versiol is a compound derived from the fungus Paraconiothyrium speciesThis compound and its derivatives have shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Versiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .
Wissenschaftliche Forschungsanwendungen
Versiol has several scientific research applications, including:
Chemistry: this compound derivatives are used in organic synthesis to develop new compounds with potential therapeutic properties.
Biology: this compound is studied for its role in inhibiting the growth of cancer cells, making it a valuable tool in cancer research.
Medicine: The potential anticancer properties of this compound make it a candidate for developing new cancer treatments.
Wirkmechanismus
The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Versiol can be compared with other fungal-derived compounds known for their anticancer properties, such as:
Paclitaxel: Derived from the Pacific yew tree, used in cancer treatment.
Camptothecin: Derived from the Camptotheca acuminata tree, used in chemotherapy.
Uniqueness
This compound’s uniqueness lies in its specific origin from the Paraconiothyrium species and its distinct chemical structure, which provides a different mechanism of action compared to other known anticancer compounds. Its ability to selectively inhibit the growth of certain cancer cell lines, such as colon cancer and melanoma cells, highlights its potential as a novel therapeutic agent .
Eigenschaften
CAS-Nummer |
59684-36-5 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
SXHZNZFKZCCMFJ-ZZIHQOKHSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O |
Kanonische SMILES |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
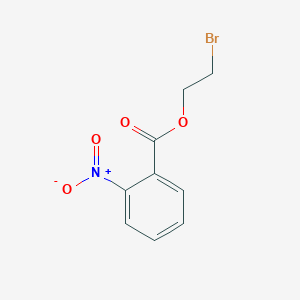
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

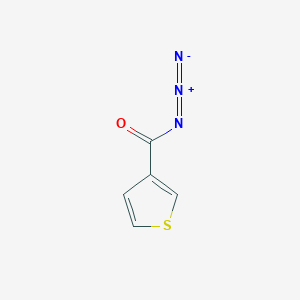
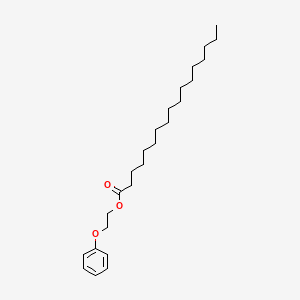
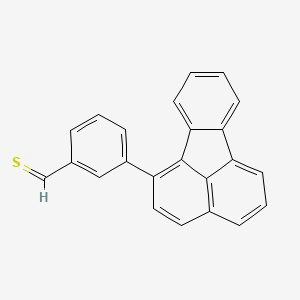
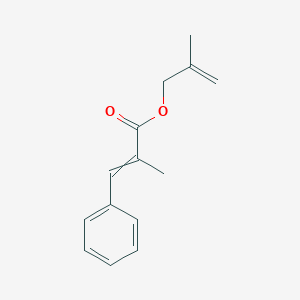
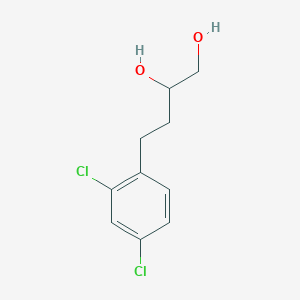
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
